

Synthesis of ¹³C-Labeled Tetrabromobenzoic Acid: An In-depth Technical Guide

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Compound of Interest

2,3,4,5-Tetrabromobenzoic acid13C6

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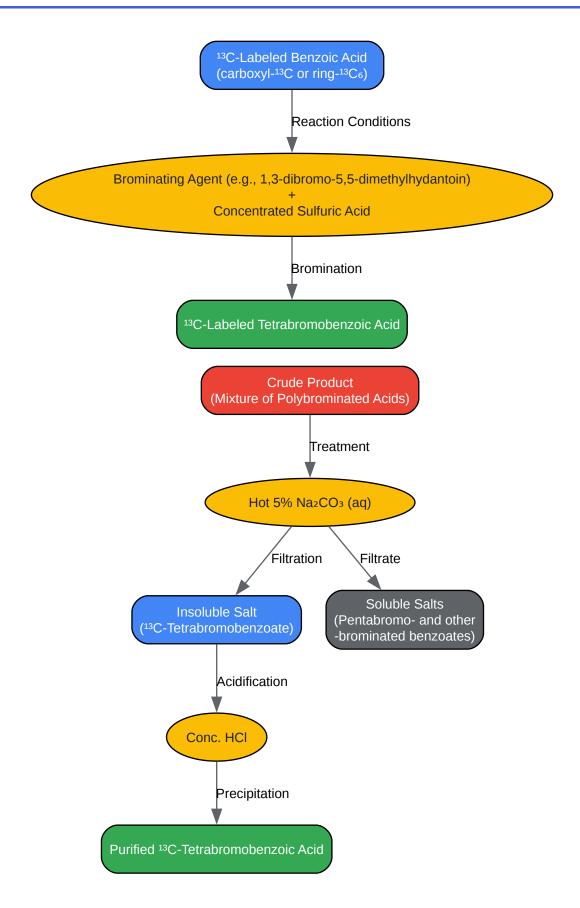
This guide provides a comprehensive overview of a feasible synthetic route for ¹³C-labeled tetrabromobenzoic acid, a crucial isotopically labeled compound for use in metabolic studies, as a tracer in drug development, and as an internal standard in mass spectrometry-based quantification. The synthesis detailed herein is based on the exhaustive bromination of commercially available ¹³C-labeled benzoic acid.

Synthetic Strategy

The most direct and practical approach for the synthesis of ¹³C-labeled tetrabromobenzoic acid is the electrophilic bromination of a ¹³C-labeled benzoic acid precursor. This method leverages readily available starting materials and a well-documented, albeit harsh, reaction. The ¹³C label can be incorporated either at the carboxyl carbon (carboxyl-¹³C) or within the aromatic ring (ring-¹³C₆), depending on the desired application. Both labeled benzoic acid precursors are commercially available.

The synthetic pathway can be visualized as a single-step transformation from the labeled starting material to the polybrominated product.





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